N-|A-Fmoc-O-t.-butyl-L-serine pentafluorophenyl ester

Description

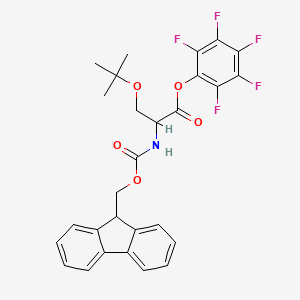

N-α-Fmoc-O-tert-butyl-L-serine pentafluorophenyl ester (CAS: 86061-05-4) is a critical reagent in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary N-terminal protection, while the pentafluorophenyl (PFP) ester enhances reactivity for efficient amide bond formation. The O-tert-butyl group protects the serine hydroxyl side chain, preventing undesired side reactions during synthesis . This compound is widely used in glycopeptide and peptidomimetic synthesis, particularly in constructing complex biomolecules with serine residues .

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24F5NO5/c1-28(2,3)38-13-19(26(35)39-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUJYVMLNKRFHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24F5NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ser(tBu)-OPfp typically involves the protection of the serine amino acid. The process begins with the protection of the hydroxyl group of serine using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole. The Fmoc group is then introduced at the N-terminus using Fmoc-Cl and a base such as sodium carbonate. Finally, the pentafluorophenyl ester is formed by reacting the protected serine with pentafluorophenol and a coupling reagent like dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

Industrial production of Fmoc-Ser(tBu)-OPfp follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The use of solid supports and automated systems allows for efficient and high-throughput production of the compound .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Ser(tBu)-OPfp undergoes several types of chemical reactions, including:

Substitution Reactions: The pentafluorophenyl ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.

Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, while the tert-butyl group can be cleaved under acidic conditions, such as trifluoroacetic acid (TFA) treatment .

Common Reagents and Conditions

Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

tert-Butyl Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like water and triisopropylsilane (TIS).

Coupling Reactions: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with pentafluorophenol

Major Products

The major products formed from these reactions are peptides with specific sequences, where Fmoc-Ser(tBu)-OPfp acts as a building block. The deprotection steps yield free serine residues in the peptide chain .

Scientific Research Applications

Chemical Properties and Structure

N-α-Fmoc-O-t-butyl-L-serine pentafluorophenyl ester is a derivative of L-serine characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyl (t-butyl) group on the hydroxyl side chain. The molecular formula is C28H24F5NO5, with a molecular weight of approximately 493.38 g/mol. The compound's structure contributes to its stability and effectiveness in various reactions, especially in peptide bond formation.

Key Applications

-

Peptide Synthesis

- Solid-Phase Peptide Synthesis : N-α-Fmoc-O-t-butyl-L-serine pentafluorophenyl ester is widely used as a building block in solid-phase peptide synthesis (SPPS). Its stable Fmoc and t-butyl protecting groups allow for efficient coupling reactions under mild conditions, facilitating the formation of peptide bonds when reacted with amines. The pentafluorophenyl ester group acts as an excellent leaving group, enhancing the reaction's efficiency.

- Automated Peptide Synthesis : The compound's favorable reactivity profile makes it particularly useful in automated peptide synthesizers, where efficiency and yield are critical.

-

Isotope Labeling

- This compound can be employed in isotope labeling studies, allowing researchers to track peptides within biological systems. Such applications are crucial for understanding metabolic pathways and interactions at the molecular level.

-

Biological Activity Studies

- Although specific biological activities of N-α-Fmoc-O-t-butyl-L-serine pentafluorophenyl ester are not extensively documented, derivatives of L-serine play vital roles in various biological processes. The compound can be used to synthesize bioactive peptides that may exhibit activities such as enzyme inhibition and receptor modulation. Interaction studies involving this compound focus on its role in peptide interactions with biological targets, including assessing binding affinities with receptors or enzymes.

Case Studies

- Synthesis of Bioactive Peptides : Researchers have utilized N-α-Fmoc-O-t-butyl-L-serine pentafluorophenyl ester to synthesize peptides that demonstrate significant biological activity. For instance, peptides derived from this compound have been studied for their potential roles in modulating neurotransmitter systems, contributing to advancements in neuropharmacology.

- Pharmacological Studies : Interaction studies using synthesized peptides from N-α-Fmoc-O-t-butyl-L-serine pentafluorophenyl ester have been conducted to evaluate their effects on cellular pathways. These studies are essential for understanding the pharmacological properties of novel therapeutic agents derived from this compound.

Mechanism of Action

The mechanism of action of Fmoc-Ser(tBu)-OPfp involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the N-terminus, preventing unwanted reactions during peptide elongation. The tert-butyl group protects the hydroxyl side chain, allowing for selective deprotection and coupling. The pentafluorophenyl ester acts as an activated ester, facilitating the formation of peptide bonds through nucleophilic substitution reactions .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares N-α-Fmoc-O-tert-butyl-L-serine PFP ester with other Fmoc-protected amino acid PFP esters:

| Compound Name | CAS Number | Molecular Weight | Key Features | Applications |

|---|---|---|---|---|

| N-α-Fmoc-O-tert-butyl-L-serine PFP ester | 86061-05-4 | 463.4 g/mol | O-tert-butyl protection; optimal for serine-containing glycopeptides | SPPS, glycoconjugate synthesis |

| Fmoc-Asp(OtBu)-OPfp | 86061-01-0 | 591.5 g/mol | Dual protection (α-ester: PFP; β-carboxyl: tert-butyl) | Acid-sensitive peptide synthesis |

| Fmoc-Lys(Boc)-OPfp | 86060-98-2 | 563.5 g/mol | Boc-protected ε-amine; enhances solubility in organic solvents | Lysine-rich peptide synthesis |

| Fmoc-Cys(Trt)-OPfp | 115520-21-3 | 727.7 g/mol | Trityl-protected thiol; prevents disulfide formation during synthesis | Cysteine-containing peptides |

Key Observations :

- Steric Effects: The O-tert-butyl group in the serine derivative provides steric shielding, reducing side reactions during coupling compared to less bulky protections (e.g., acetyl in 2,3,4,6-tetra-O-acetyl-mannose derivatives) .

- Solubility : Fmoc-Lys(Boc)-OPfp exhibits superior solubility in DMF and DCM due to the Boc group, whereas the serine derivative’s tert-butyl group may slightly reduce solubility in polar solvents .

Reactivity Comparison with Other Activated Esters

PFP esters are favored over alternative activated esters due to their high reactivity and stability. The table below highlights their performance:

Mechanistic Insights :

- Reaction Kinetics: PFP esters react rapidly due to the electron-withdrawing effect of the pentafluorophenyl group, which stabilizes the transition state during aminolysis .

- Enantioselectivity: In conjugate addition reactions, PFP esters achieve superior enantioselectivity (98:2 er) compared to 4-NO2-Ph (95:5 er) and PCP (90:10 er) esters .

Application-Specific Performance

- Cyclopeptide Synthesis : PFP esters outperform p-nitrophenyl esters in activating linear peptide precursors, yielding 10–12% higher cyclization efficiency when paired with DIPC (diisopropylcarbodiimide) .

- Solid-Phase Synthesis : Fmoc-Ser(tBu)-OPfp is compatible with automated synthesizers, whereas bulkier esters (e.g., 2,4,6-trichlorophenyl) may require extended coupling times .

- Polymer Science: Poly(pentafluorophenyl acrylate) derivatives demonstrate versatility in post-polymerization modifications, though amino acid-specific PFP esters like Fmoc-Ser(tBu)-OPfp are tailored for biomolecular applications .

Biological Activity

N-α-Fmoc-O-tert-butyl-L-serine pentafluorophenyl ester, commonly referred to as Fmoc-Ser(tBu)-OPfp, is a significant compound in peptide synthesis and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse scientific literature.

Overview of the Compound

Fmoc-Ser(tBu)-OPfp is a derivative of serine that plays a crucial role in solid-phase peptide synthesis (SPPS). It features:

- Fmoc group : Protects the amino group.

- tert-butyl group : Protects the hydroxyl side chain.

- Pentafluorophenyl ester : Serves as an activated ester for efficient coupling reactions.

These protective groups allow for selective deprotection during peptide synthesis, facilitating the construction of complex peptides.

The mechanism of action for Fmoc-Ser(tBu)-OPfp is primarily linked to its role in peptide synthesis:

- The Fmoc group can be removed using bases like piperidine, allowing the amino group to participate in further reactions.

- The tert-butyl group can be cleaved under acidic conditions (e.g., trifluoroacetic acid), exposing the hydroxyl group for further functionalization.

- The pentafluorophenyl ester enhances the reactivity of the serine residue, enabling nucleophilic substitution reactions that lead to peptide bond formation.

1. Peptide Synthesis and Applications

Fmoc-Ser(tBu)-OPfp is utilized extensively in synthesizing various bioactive peptides. Some notable applications include:

- Antibiotics : It has been used in the total synthesis of daptomycin, a lipopeptide antibiotic effective against Gram-positive bacteria .

- Cancer Research : Peptides synthesized from Fmoc-Ser(tBu)-OPfp have been studied for their potential anticancer properties by targeting specific proteins involved in tumor growth.

- Vaccine Development : The compound is instrumental in designing peptide-based vaccines that elicit immune responses against specific pathogens.

2. Case Studies

Several studies highlight the biological relevance of peptides synthesized using Fmoc-Ser(tBu)-OPfp:

Industrial Applications

In addition to its laboratory uses, Fmoc-Ser(tBu)-OPfp is also employed in industrial settings:

- Peptide-Based Materials : It is used to produce hydrogels and nanomaterials for drug delivery systems and tissue engineering applications.

- High-throughput Synthesis : Automated peptide synthesizers utilize this compound for efficient production of peptides on a larger scale.

Q & A

Q. Methodological Insight :

- Use DIPCDI (diisopropylcarbodiimide) or HOBt (1-hydroxybenzotriazole) in DCM:DMF (1:1) to activate Pfp esters.

- Monitor coupling efficiency via Kaiser/ninhydrin tests to confirm completion before deprotection .

Basic: How does the tert-butyl (tBu) protection on serine’s hydroxyl group influence synthesis workflows?

The tBu group protects serine’s hydroxyl side chain during Fmoc-based SPPS, preventing undesired side reactions (e.g., β-sheet aggregation or oxidation). Its stability under basic Fmoc deprotection conditions (20% piperidine in DMF) allows selective removal of the Fmoc group while retaining side-chain protection until final TFA cleavage .

Q. Methodological Insight :

- Use TFA cocktails containing scavengers (e.g., TIPS, water) for final deprotection to remove tBu without side-chain degradation.

- Optimize TFA concentration (≥95%) to ensure complete cleavage .

Advanced: How can researchers mitigate racemization when using Pfp esters in sensitive peptide sequences?

Racemization is minimized by:

Low-temperature coupling : Conduct reactions at 0–4°C to reduce base-catalyzed epimerization.

Additive use : Include HOBt or Oxyma Pure to suppress racemization while maintaining coupling efficiency.

Solvent selection : Use DCM instead of DMF for sterically hindered residues to reduce base accessibility .

Data Insight :

Studies show Pfp esters achieve >95% coupling yields with <1% racemization in model peptides (e.g., Aib-rich sequences) under optimized conditions .

Advanced: What strategies optimize coupling efficiency of N-α-Fmoc-O-t-butyl-L-serine-Pfp in automated SPPS?

- Pre-activation : Pre-mix the Pfp ester with DIPCDI for 5–10 min to form the active ester intermediate.

- Double coupling : For challenging residues (e.g., β-branched amino acids), perform sequential couplings with extended reaction times (30–60 min).

- Microwave assistance : Apply controlled microwave irradiation (25–50°C, 10–20 W) to enhance diffusion in resin pores .

Advanced: How does this compound compare to Fmoc-Ser(tBu)-OH in glycosylation studies?

Unlike Fmoc-Ser(tBu)-OH, the Pfp ester enables direct incorporation of glycosylated serine without requiring in-situ activation. For example, Fmoc-Ser(tBu)-OPfp derivatives with protected glycosyl groups (e.g., 2-acetamido-2-deoxy-β-D-glucopyranosyl) are used to synthesize O-linked glycopeptides. The Pfp group ensures efficient coupling while preserving glycosidic bond integrity .

Q. Methodological Insight :

- Use 2–4 equivalents of glycosylated Pfp ester in DMF with 0.1 M HOBt to prevent hydrolysis of the glycosyl moiety.

- Confirm glycosylation via MALDI-TOF MS and HPLC .

Advanced: What analytical techniques validate the purity and stability of this compound under storage?

- HPLC-MS : Analyze purity (>98%) using C18 columns (ACN/water + 0.1% TFA gradient).

- NMR : Confirm structural integrity via H and F NMR (e.g., δ 4.5–5.0 ppm for Fmoc protons; δ -140 to -160 ppm for Pfp group).

- Stability : Store at -20°C under argon to prevent ester hydrolysis; monitor degradation via FTIR (loss of C=O stretch at 1740 cm) .

Advanced: How is this compound applied in synthesizing functionalized polymers or bioconjugates?

The Pfp ester’s reactivity enables post-polymerization modifications. For example:

- Polymer synthesis : Pfp-activated polycarbonates react with amines/alcohols to introduce side-chain functionalities (e.g., PEG, targeting ligands).

- Antibody-drug conjugates (ADCs) : Maleimide-functionalized HPMA copolymers derived from Pfp esters enable site-specific antibody conjugation .

Case Study :

Pfp esters were used to synthesize aRAGE antibody-polymer conjugates with retained antigen affinity, confirmed via SDS-PAGE and cell-uptake assays .

Advanced: What mechanistic insights explain the Pfp ester’s superior reactivity over NHS esters?

The Pfp group’s strong electron-withdrawing effect lowers the pKa of the leaving group (pentafluorophenol), facilitating faster nucleophilic attack. Kinetic studies show Pfp esters react 5–10x faster with primary amines than NHS esters in DMF. Additionally, Pfp esters are compatible with secondary amines, broadening their utility in non-peptide applications .

Advanced: How do researchers address toxicity or environmental concerns with Pfp-containing byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.